

Theoretical and Computational Insights into 2,3,3-Trimethylindolenine: A Technical Guide

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Compound of Interest

Compound Name: 2,3,3-Trimethylindolenine

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Introduction

2,3,3-Trimethylindolenine, a heterocyclic amine, is a pivotal structural motif and a versatile synthetic intermediate in organic chemistry. Its unique electronic and steric properties make it a valuable precursor in the synthesis of a wide array of functional molecules, most notably cyanine dyes, which have significant applications in biological imaging and labeling.^{[1][2]} This technical guide provides an in-depth analysis of the theoretical underpinnings and computational methodologies used to study **2,3,3-trimethylindolenine**, alongside detailed experimental protocols for its synthesis and characterization.

Theoretical Studies: Unveiling the Electronic Landscape

While extensive dedicated computational studies on isolated **2,3,3-trimethylindolenine** are not widely documented, its electronic and structural characteristics can be thoroughly investigated using quantum chemical methods, particularly Density Functional Theory (DFT).^[1] DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of organic molecules with high accuracy.^{[3][4]}

Molecular Orbital Analysis: HOMO-LUMO Insights

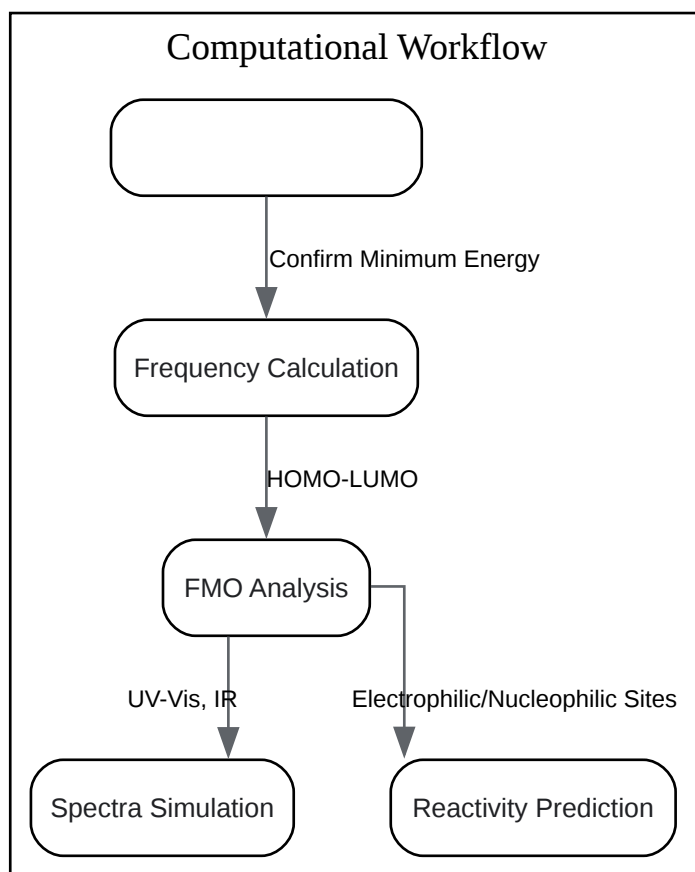
A key aspect of theoretical analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic transitions.

- HOMO: Represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack.
- LUMO: Is the lowest energy orbital that is unoccupied. It signifies the molecule's capacity to accept electrons, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For **2,3,3-trimethylindolenine**, the electron-donating methyl groups are expected to raise the energy of the HOMO, influencing its reactivity profile. Computational analysis can precisely model the electron density distribution in these frontier orbitals, providing a visual and quantitative understanding of its chemical behavior.

Computational Analysis Workflow

A typical computational workflow for analyzing **2,3,3-trimethylindolenine** would involve the following steps:



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Caption: A generalized workflow for the computational analysis of **2,3,3-trimethylindolenine**.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N	[5][6][7]
Molecular Weight	159.23 g/mol	[5][6]
Boiling Point	228-229 °C at 744 mmHg	[2][5]
Density	0.992 g/mL at 25 °C	[2][5]
Refractive Index	n _{20/D} 1.549	[2][5]
Appearance	Clear yellow to red-brown liquid	[2]

Spectroscopic Data

Spectroscopy	Observed Features	Reference
FT-IR	Aromatic ring vibrations: 3093–3022 cm ⁻¹ and 1630–1599 cm ⁻¹ . C=N group: 1385–1310 cm ⁻¹ .	[1]
¹ H NMR	Chemical shifts for aromatic and methyl protons are identifiable.	[8]
¹³ C NMR	A reference in the literature indicates the availability of ¹³ C NMR data for this compound.	[9]
Mass Spec.	The NIST WebBook provides mass spectrum data (electron ionization).	[10]

Experimental Protocols

Synthesis of 2,3,3-Trimethylindolenine via Fischer Indole Synthesis

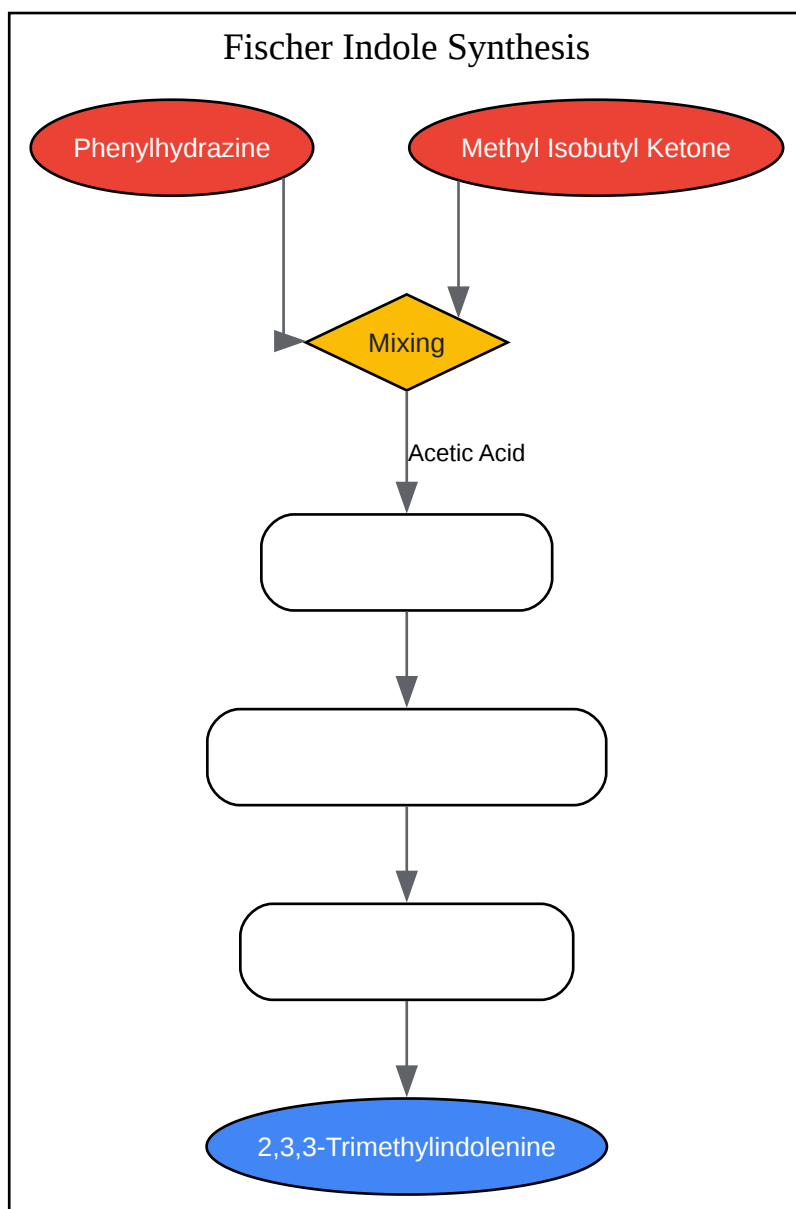
The primary method for synthesizing **2,3,3-trimethylindolenine** is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5]
[11] A microwave-assisted one-pot method has been shown to be efficient.[12]

Reactants:

- Phenylhydrazine
- Methyl isobutyl ketone (3-methyl-2-butanone)
- Acetic acid (catalyst and solvent)

Procedure:

- Mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL) in an open container suitable for microwave irradiation.[12]
- Subject the mixture to microwave radiation (800W) with reflux for 20-30 minutes.[12]
- After the reaction is complete, concentrate the solution.[12]
- Cool the concentrated solution and dilute it with ethyl acetate (100mL).[12]
- Neutralize the solution with a saturated sodium bicarbonate (NaHCO_3) solution to a pH of 7-8.[12]
- Separate the organic layer and concentrate it to obtain the crude product.[12]
- Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5) to yield **2,3,3-trimethylindolenine**. [12]



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Caption: Workflow for the microwave-assisted Fischer indole synthesis of **2,3,3-trimethylindolenine**.

Nitration of 2,3,3-Trimethylindolenine

This protocol details the synthesis of 5-nitro-**2,3,3-trimethylindolenine**, a common derivative.

Reactants:

- **2,3,3-Trimethylindolenine**

- Concentrated Sulfuric Acid

- Concentrated Nitric Acid

Procedure:

- To a 250 mL conical flask, add **2,3,3-trimethylindolenine** (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL).[\[13\]](#)
- Cool the solution in an ice bath with constant stirring.[\[13\]](#)
- Prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).[\[13\]](#)
- Add the acidic mixture dropwise to the solution of **2,3,3-trimethylindolenine**.[\[13\]](#)
- After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[\[13\]](#)
- Pour the reaction mixture over ice (approximately 500 g) to precipitate the product.[\[13\]](#)
- Adjust the pH to 8 by the slow addition of sodium hydroxide pellets.[\[13\]](#)
- Isolate the precipitate by vacuum filtration and wash with deionized water (500 mL).[\[13\]](#)
- The resulting solid can be further purified by recrystallization from hot methanol.[\[13\]](#)

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of **2,3,3-trimethylindolenine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are run in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[\[3\]](#)[\[13\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded to identify the characteristic functional groups present in the molecule, such as the aromatic C-

H and C=N stretching vibrations.[1][3]

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13]
- UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and is particularly relevant for its derivatives, such as cyanine dyes.[3]

Conclusion

2,3,3-Trimethylindolenine remains a molecule of significant interest due to its role as a fundamental building block in the synthesis of functional dyes and other complex organic molecules. The integration of theoretical and computational studies with established experimental protocols provides a powerful framework for understanding its reactivity and for the rational design of novel derivatives with tailored properties for applications in drug development and materials science. Further dedicated computational investigations on the core molecule would be beneficial to expand the public knowledge base and facilitate future research endeavors.

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